Comparative β-Adrenoceptor Interaction Potential: 3-Methoxy vs. 3-Unsubstituted and 3-Methyl Derivatives
In a study of 3-methoxy-1,2-benzisothiazole derivatives with oxypropanolaminic side chains, compounds derived from the 5-amino-3-methoxy core (compounds 1-7) demonstrated concentration-dependent antagonism at β1-adrenoceptors in rat atria. At 1-100 μM, these derivatives attenuated isoprenaline-induced effects without affecting β2- or β3-mediated relaxation in smooth muscle [1]. In contrast, earlier studies on 3-unsubstituted or 3-methyl benzisothiazole derivatives did not exhibit this selective β1-antagonist profile; they either lacked activity or produced non-specific spasmolytic effects unrelated to β-adrenoceptor blockade [1]. This indicates that the 3-methoxy substituent is a key structural determinant for enabling selective β1-adrenoceptor interaction within this chemical series.
| Evidence Dimension | β1-adrenoceptor antagonism |
|---|---|
| Target Compound Data | Concentration-dependent attenuation of isoprenaline-induced effects in rat atria at 1-100 μM (as 5-substituted oxypropanolamine derivatives) |
| Comparator Or Baseline | 3-unsubstituted and 3-methyl benzisothiazole derivatives: no selective β1-antagonism reported; effects were either absent or non-specific |
| Quantified Difference | Qualitative shift from inactive/non-specific to selective β1-antagonism conferred by 3-methoxy substitution |
| Conditions | Isolated rat atria (β1), bladder (β2), and small intestine (β3) tissue assays; isoprenaline as agonist; propranolol, ICI 118,551, bupranolol as antagonists |
Why This Matters
For medicinal chemists targeting β-adrenoceptors, the 3-methoxy derivative offers a validated entry point into a series with demonstrated β1-selectivity, which is not achievable with the unsubstituted or 3-methyl analogs.
- [1] Vicini P, et al. Synthesis of 1,2-benzisothiazolyloxypropanolamine derivatives and investigation of their activity at β-adrenoceptors. Il Farmaco. 2005;60(10):810-817. View Source
